1,4-Benzodioxin-6-carboxaldehyde, also known as 2,3-dihydro-7-hydroxy-1,4-benzodioxine-6-carbaldehyde, is a heterocyclic organic compound characterized by its benzodioxane structure. This compound features a formyl group at position 6 and a hydroxyl group at position 7 of the benzodioxane ring. It is recognized for its potential in various chemical syntheses and biological applications.
This compound can be synthesized from gallic acid, which serves as an inexpensive and readily available starting material. The synthesis typically involves multiple steps including esterification and various transformations to achieve the desired functional groups.
1,4-Benzodioxin-6-carboxaldehyde belongs to the class of heterocyclic compounds containing oxygen in the ring structure. It is classified under aromatic aldehydes due to the presence of the aldehyde functional group.
The synthesis of 1,4-benzodioxin-6-carboxaldehyde can be accomplished through a series of chemical reactions:
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yields and minimize by-products. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure of synthesized compounds.
The molecular formula for 1,4-benzodioxin-6-carboxaldehyde is , and it has a molecular weight of approximately 164.16 g/mol. The structure consists of a dioxane ring with hydroxyl and aldehyde substituents.
1,4-Benzodioxin-6-carboxaldehyde can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated under mild conditions and can lead to the formation of more complex molecules suitable for pharmaceutical applications.
The mechanism of action for 1,4-benzodioxin-6-carboxaldehyde primarily involves its interaction with biological targets through its functional groups:
Data on specific interactions with biological targets remain limited but suggest potential roles in drug design and development.
1,4-Benzodioxin-6-carboxaldehyde is soluble in polar solvents such as methanol but sensitive to air and oxidizing agents. It should be stored in a cool, dry place away from light to maintain stability.
This compound has significant scientific uses:
The 1,4-benzodioxane scaffold has persisted as a privileged structure in medicinal chemistry for decades due to its exceptional versatility in interacting with diverse biological targets. Early interest emerged from naturally occurring lignans such as silybin (a hepatoprotective flavonolignan from milk thistle) and eusiderin A, where the benzodioxane core conferred potent antioxidant properties [1] [3]. The scaffold’s synthetic accessibility soon enabled its integration into designed pharmaceuticals, exemplified by doxazosin (Cardura®), an α1-adrenergic receptor antagonist approved for hypertension and benign prostatic hyperplasia [4].
Table 1: Milestones in Benzodioxane-Based Drug Development
Compound | Structural Features | Therapeutic Application | Discovery Era |
---|---|---|---|
Silybin | Flavonolignan with benzodioxane | Hepatoprotective, antioxidant | 1960s |
Doxazosin | 6,7-Dimethoxy-1,4-benzodioxane-2-carboxamide | α1-Adrenergic antagonist | 1980s |
CCT251236 | 1,4-Benzodioxane bisamide | HSF1 pathway inhibitor (cancer) | 2010s |
Safinamide analogs | Benzodioxane-chalcone hybrids | Reversible MAO-B inhibitors | 2020s |
Recent decades witnessed strategic diversification, with benzodioxane derivatives targeting neuronal nicotinic receptors (nAChRs), serotonin receptors (5-HT1A), and monoamine oxidases (MAO-B). Notably, CCT251236 exemplifies modern applications, where a 1,4-benzodioxane bisamide scaffold acts as an HSF1 pathway inhibitor with potent activity in ovarian carcinoma models [4] [6]. The evolution underscores a transition from natural product mimics to rationally designed hybrids optimized for target engagement and pharmacokinetics.
The bioactivity of 1,4-benzodioxane derivatives is critically modulated by substitutions at key positions:
Table 2: Bioactivity Correlation with Key Substitutions
Substitution Pattern | Biological Activity | Example Compound | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
7-Hydroxy | Prostaglandin I2 induction | Isoamericanin A | 149.8% (10−5 M) |
6-Carboxamide | p38α MAPK inhibition | Compound 7 | <1 µM |
8-Bromo + 6-ester | Antibacterial/nicotinic ligands | Methyl 8-bromobenzodioxane-2-carboxylate | Variable |
6-Chalcone hybrid | MAO-B inhibition | Compound 22 | 0.026 µM |
The 7-hydroxy-6-carboxaldehyde motif—central to 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-—exemplifies strategic functionalization. The aldehyde group (-CHO) permits Schiff base formation or reductive amination for amide derivatives, while the ortho-positioned hydroxy group enables intramolecular hydrogen bonding, stabilizing conformations optimal for enzyme binding [4] [5].
Positional isomerism in substituted 1,4-benzodioxanes profoundly impacts electronic distribution, binding affinity, and metabolic stability. Key distinctions arise from substitutions at C(5) vs. C(8) (traditional IUPAC numbering) or C(7) vs. C(8) (lignan numbering):
Interactive Table 3: NMR-Based Differentiation of Positional Isomers
Proton/Carbon | 8-Bromo Isomer (δ ppm) | 5-Bromo Isomer (δ ppm) | Key HMBC Correlations |
---|---|---|---|
H-C(5) | 6.25 (d) | - | Correlates with C(9), C(10), C(7) |
H-C(8) | - | 6.45 (d) | Correlates with C(9), C(6), C(10) |
C(10) | 144.1 | 144.0 | Correlates with dioxane CH₂ & H-C(6) |
C(9) | 140.2 | 140.3 | Correlates with H-C(5) in 5-Br isomer |
HMBC NMR is indispensable for unambiguous assignment. In methyl 8-bromo-1,4-benzodioxane-2-carboxylate, the meta-aromatic proton (H-6) couples with C(10), while in the 5-bromo isomer, H-6 couples with C(9). This distinction arises from the 3-bond 13C-1H coupling pathways unique to each regioisomer [7]. Ortho-hydroxy/carboxaldehyde derivatives exhibit analogous electronic perturbations, where hydrogen bonding locks the aldehyde group coplanar with the ring, enhancing conjugation for charge-transfer interactions in enzyme active sites.
Comprehensive List of Benzodioxane Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0